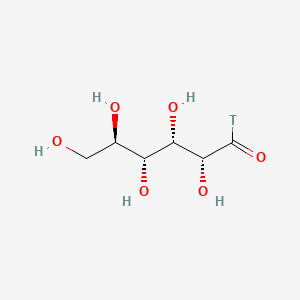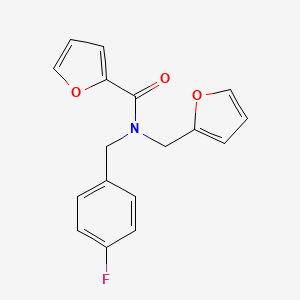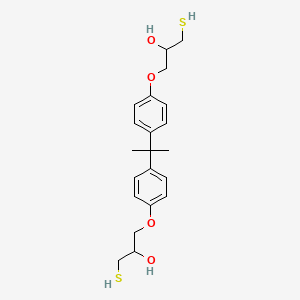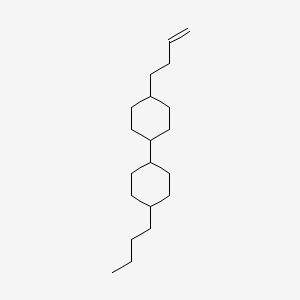
trans,trans-4-But-3-enyl-4''-butyl-bicyclohexyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans,trans-4-But-3-enyl-4’'-butyl-bicyclohexyl: is a chemical compound with the molecular formula C20H36. It is characterized by its unique structure, which includes two cyclohexyl rings connected by a butenyl and a butyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of trans,trans-4-But-3-enyl-4’'-butyl-bicyclohexyl typically involves the reaction of 4-butylcyclohexanone with 3-buten-1-ol in the presence of a suitable catalyst. The reaction conditions often include a temperature range of 60-80°C and a reaction time of 12-24 hours. The product is then purified using column chromatography to achieve a high purity level.
Industrial Production Methods: : Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: trans,trans-4-But-3-enyl-4’'-butyl-bicyclohexyl can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. The major products formed are ketones and carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of saturated hydrocarbons.
Substitution: This compound can participate in substitution reactions, particularly nucleophilic substitution, where halogens or other functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature to moderate heat.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane.
Applications De Recherche Scientifique
Chemistry: : In chemistry, trans,trans-4-But-3-enyl-4’'-butyl-bicyclohexyl is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: : In biological research, this compound can be used as a model molecule to study the interactions between similar structures and biological macromolecules. It helps in understanding the binding mechanisms and the effects of structural modifications.
Medicine: Its structural features can be modified to create new therapeutic agents with specific biological activities.
Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mécanisme D'action
The mechanism of action of trans,trans-4-But-3-enyl-4’'-butyl-bicyclohexyl involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
trans,trans-4-But-3-enyl-4’'-p-tolyl-bicyclohexyl: Similar structure but with a p-tolyl group instead of a butyl group.
trans,trans-4’'-Butyl-4-propenyl-bicyclohexyl: Similar structure but with a propenyl group instead of a butenyl group.
Uniqueness: : trans,trans-4-But-3-enyl-4’'-butyl-bicyclohexyl is unique due to its specific combination of butenyl and butyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
323575-48-0 |
|---|---|
Formule moléculaire |
C20H36 |
Poids moléculaire |
276.5 g/mol |
Nom IUPAC |
1-but-3-enyl-4-(4-butylcyclohexyl)cyclohexane |
InChI |
InChI=1S/C20H36/c1-3-5-7-17-9-13-19(14-10-17)20-15-11-18(12-16-20)8-6-4-2/h3,17-20H,1,4-16H2,2H3 |
Clé InChI |
OHEOCAVFAYFXJN-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1CCC(CC1)C2CCC(CC2)CCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



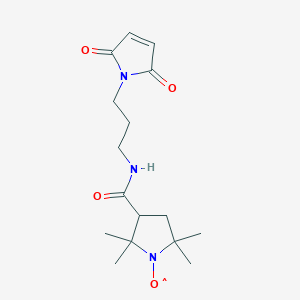
![4H-Azeto[1,2-a]pyrrolo[1,2-d]pyrazine-4,9(2H)-dione,hexahydro-,(4aR-cis)-(9CI)](/img/structure/B13826534.png)

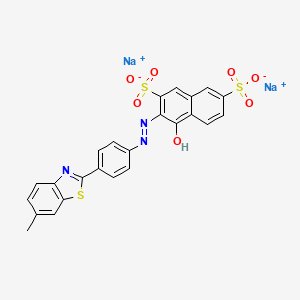
![(8R,9R,10R,13S,14R)-6-(hydroxymethyl)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13826543.png)
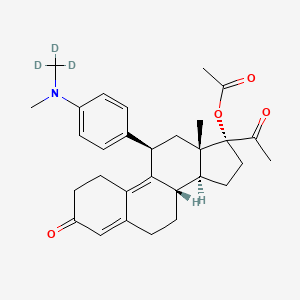
![N-[2-(cyanomethyl)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide](/img/structure/B13826546.png)
![1-[(1R,2R)-2-ethylcyclohexyl]ethanone](/img/structure/B13826559.png)
